molecular formula C11H6ClN3O B12922172 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile CAS No. 62366-27-2

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile

Cat. No.: B12922172
CAS No.: 62366-27-2
M. Wt: 231.64 g/mol
InChI Key: RINVITQXRPAFMK-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile typically involves the reaction of 2-chlorobenzoyl chloride with imidazole and a cyanide source. One common method includes the use of thionyl chloride to convert 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which then reacts with imidazole and a cyanide source under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoyl chloride
  • 2-Chlorobenzoic acid
  • 2-Chlorobenzyl chloride

Uniqueness

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is unique due to its imidazole ring structure combined with the 2-chlorobenzoyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62366-27-2

Molecular Formula

C11H6ClN3O

Molecular Weight

231.64 g/mol

IUPAC Name

2-(2-chlorobenzoyl)imidazole-1-carbonitrile

InChI

InChI=1S/C11H6ClN3O/c12-9-4-2-1-3-8(9)10(16)11-14-5-6-15(11)7-13/h1-6H

InChI Key

RINVITQXRPAFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2C#N)Cl

Origin of Product

United States

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